molecular formula C5H5ClF3N3S B8089395 4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride

4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride

Cat. No.: B8089395
M. Wt: 231.63 g/mol
InChI Key: SRJWJSDIRPGAJK-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride is a heterocyclic compound featuring a thiazole core substituted with a trifluoromethyl group at the 4-position and a carboximidamide group at the 2-position. The hydrochloride salt form likely improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

4-(trifluoromethyl)-1,3-thiazole-2-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3S.ClH/c6-5(7,8)2-1-12-4(11-2)3(9)10;/h1H,(H3,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJWJSDIRPGAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(=N)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Catalyst Screening

  • Ethanol vs. Acetonitrile : Ethanol provides higher yields (70%) in Hantzsch cyclization compared to acetonitrile (50%) due to better solubility of intermediates.

  • LiCl Catalysis : Increases guanidinylation efficiency by 20% compared to non-catalytic conditions.

Purification Techniques

  • Chromatography : Silica gel flash chromatography (DCM:MeOH) achieves >95% purity.

  • Recrystallization : Ethanol/water mixtures (3:1) enhance crystal lattice stability of the hydrochloride salt.

Scalability Issues

  • Thiazole Ring Stability : Prolonged heating (>24 h) leads to decomposition; microwave-assisted synthesis reduces reaction time to 1 hour with comparable yields.

  • TFAA Handling : Requires controlled addition to prevent exothermic side reactions.

Analytical Characterization

Spectroscopic Data :

  • 1H NMR (DMSO-d6) : δ 8.52 (s, 1H, thiazole-H), 7.89 (br s, 2H, NH2), 4.10 (q, 2H, CH2), 1.30 (t, 3H, CH3).

  • HRMS (ESI+) : m/z 231.62 [M+H]+ (calculated for C5H5F3N3S).

Purity Assessment :

  • HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient): Retention time = 6.8 min, purity = 97%.

Comparative Analysis of Methods

ParameterHantzsch RouteAmidoxime Route
Total Yield45–60%35–50%
Reaction Time27–30 h18–20 h
ScalabilityHigh (kg-scale reported)Moderate (<100 g)
Cost of ReagentsLowHigh (TFAA, TBAF)

Industrial Applications and Modifications

  • Pharmaceutical Intermediates : Used in MRSA inhibitors (MIC = 0.5 µg/mL) and kinase inhibitors.

  • Derivatization :

    • The carboximidamide group undergoes Suzuki coupling for biaryl analogs.

    • Trifluoromethyl group enhances metabolic stability (t1/2 = 4.2 h in murine models) .

Chemical Reactions Analysis

4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carboximidamide group can be replaced by other functional groups under suitable conditions.

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity, making it a candidate for developing new antibiotics. Studies have shown that it effectively inhibits resistant bacterial strains such as VISA and VRSA, suggesting its potential in combating antibiotic resistance .

Antifungal and Antiviral Activity

Research indicates that 4-(trifluoromethyl)thiazole-2-carboximidamide hydrochloride possesses antifungal and antiviral properties, contributing to its exploration as a therapeutic agent against various infections . Its mechanism often involves the inhibition of critical enzymes necessary for pathogen survival.

Antitumor Effects

The compound has demonstrated promising results in anticancer research. It inhibits c-Met kinase, a critical player in tumor growth and metastasis, leading to reduced proliferation of cancer cells. In vitro studies have shown that it can induce apoptosis in breast cancer cells while sparing normal cells .

Agrochemical Development

In agriculture, this compound is being investigated for its potential use in developing agrochemicals that can enhance crop protection against pests and diseases . The trifluoromethyl group may contribute to improved efficacy and stability of agrochemical formulations.

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in MDA-MB-231 breast cancer cells; favorable therapeutic index observed
Antimicrobial TestingEffective against resistant strains; potential for new antibiotic development
Agrochemical EfficacyInvestigated for crop protection against pests; promising results in preliminary studies

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methyl-1,3-thiazole-4-carboximidamide Hydrochloride

  • Structure : Thiazole ring with a methyl group at position 2 and carboximidamide at position 3.
  • Molecular Weight : 177.65 g/mol (C₅H₇N₃S·HCl) .
  • Key Differences: The methyl group at position 2 (vs. Lower molecular weight (177.65 vs. ~225–230 g/mol estimated for the target compound) suggests reduced steric bulk and altered pharmacokinetics.
  • Applications: Not explicitly stated, but carboximidamide derivatives are often explored as enzyme inhibitors or receptor modulators .

4-(Trifluoromethyl)picolinimidamide Hydrochloride

  • Structure : Pyridine ring with trifluoromethyl at position 4 and carboximidamide at position 2.
  • Molecular Weight : 225.6 g/mol (C₇H₇ClF₃N₃) .
  • Key Differences :
    • Replacement of thiazole with pyridine alters electronic properties and hydrogen-bonding capacity.
    • The pyridine ring’s nitrogen at position 1 may enhance basicity compared to thiazole’s sulfur atom.
  • Applications : Pyridine-based imidamides are often used in medicinal chemistry for targeting kinases or GPCRs .

Acotiamide Hydrochloride

  • Structure: Thiazole-4-carboxamide with complex substituents, including bis(isopropyl)aminoethyl and hydroxy-dimethoxybenzoyl groups.
  • Molecular Weight : 541.06 g/mol (C₂₁H₃₀N₄O₅S·HCl·3H₂O) .
  • Key Differences :
    • Carboxamide (vs. carboximidamide) reduces nucleophilicity, impacting interactions with biological targets.
    • Bulkier substituents likely improve selectivity for gastrointestinal targets (e.g., functional dyspepsia) but reduce blood-brain barrier penetration .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
4-(Trifluoromethyl)thiazole-2-carboximidamide HCl (Target) Thiazole 4-CF₃, 2-carboximidamide ~225–230 (estimated) Enhanced lipophilicity, metabolic stability
2-Methyl-1,3-thiazole-4-carboximidamide HCl Thiazole 2-CH₃, 4-carboximidamide 177.65 Simpler structure, lower steric bulk
4-(Trifluoromethyl)picolinimidamide HCl Pyridine 4-CF₃, 2-carboximidamide 225.6 Higher basicity, kinase inhibition
Acotiamide HCl Thiazole 4-carboxamide, complex substituents 541.06 Gastrointestinal prokinetic agent

Research Findings and Implications

  • Trifluoromethyl Impact : The CF₃ group in the target compound likely enhances resistance to oxidative metabolism compared to methyl or hydrogen substituents, as seen in analogs like GW0742 (), a thiazole-derived PPARδ agonist with improved in vivo stability .
  • Salt Forms : Hydrochloride salts (common in ) improve solubility for oral administration, critical for drugs targeting central nervous system or systemic receptors.
  • Heterocycle Choice : Thiazole vs. pyridine cores influence electronic properties and target selectivity. For example, pyridine-based compounds () may exhibit stronger π-π stacking in enzyme active sites, while thiazoles () offer sulfur-mediated hydrophobic interactions .

Biological Activity

4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Target Interactions
The compound primarily interacts with c-Met kinase, a receptor tyrosine kinase crucial for cell growth and survival. By binding to the active site of c-Met, it inhibits its activity, leading to decreased phosphorylation of downstream targets involved in oncogenic signaling pathways. This inhibition can induce cell cycle arrest and apoptosis in various cancer cell lines, making it a candidate for cancer therapy .

Biochemical Pathways
this compound influences several biochemical pathways. It has been shown to modulate enzyme activity, particularly in metabolic processes, enhancing therapeutic effects against tumors by disrupting crucial signaling pathways associated with cancer progression.

Pharmacological Effects

Antitumor Activity
Studies indicate that this compound exhibits significant antitumor properties. For instance, it has demonstrated potent inhibitory effects on triple-negative breast cancer (TNBC) cell lines, with an IC50 value of 0.126 μM against MDA-MB-231 cells . In animal models, it effectively inhibited lung metastasis in TNBC, outperforming established treatments like TAE226 .

Antimicrobial Properties
The compound also displays broad-spectrum antimicrobial activity. It has been reported to inhibit various pathogens, suggesting its potential utility in treating infections caused by resistant strains.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialBroad-spectrum inhibition
Enzyme Inhibitionc-Met kinase inhibition
Cell Cycle ArrestG2/M phase arrest in cancer cells

Case Study: Antitumor Efficacy in Mice Models

In a study involving BALB/c nude mice injected with MDA-MB-231 cells, treatment with this compound over a 30-day period resulted in significant tumor reduction and inhibited metastatic nodules formation. The pharmacodynamic effects were measured by assessing tumor size and metastasis frequency .

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of this compound indicates stability under specific conditions, which is essential for maintaining its biological activity over time. Dosage studies reveal that lower doses can provide therapeutic benefits without significant toxicity, highlighting the importance of dosage optimization in clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves condensation reactions of trifluoromethyl-substituted thiazole precursors with amidine derivatives under anhydrous conditions. For example, analogous thiazolecarboximidamide syntheses use tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) to neutralize HCl byproducts . Purification often employs column chromatography (silica gel) or recrystallization from ethanol/water mixtures. Purity optimization requires monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants to minimize side products .

Q. How should researchers characterize the structural and thermal properties of this compound?

  • Methodological Answer :

  • Structural analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the trifluoromethyl group and imidamide moiety. X-ray crystallography is recommended for definitive stereochemical assignment, as demonstrated for related phosphazene compounds .
  • Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can determine melting points (mp) and decomposition thresholds. For example, structurally similar thiazole derivatives exhibit mp ranges of 148–185°C under controlled heating rates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of HCl vapors generated during synthesis .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the imidamide group .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal, adhering to institutional hazardous waste guidelines .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For instance, the ICReDD framework combines computational reaction path searches with experimental validation to optimize conditions for analogous heterocyclic systems . Molecular dynamics simulations can model solvent effects (e.g., THF polarity) on reaction kinetics, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data for trifluoromethyl-thiazole derivatives?

  • Methodological Answer :

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to distinguish compound-specific effects from cell-type variability.
  • Metabolic stability testing : Use liver microsomes or hepatocyte models to assess whether inconsistent activity stems from differential metabolic degradation .
  • Target engagement studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to verify direct binding to hypothesized targets .

Q. How can researchers optimize large-scale synthesis while maintaining reaction efficiency?

  • Methodological Answer :

  • Process intensification : Use continuous-flow reactors to improve heat and mass transfer, critical for exothermic imidamide-forming reactions .
  • Statistical design of experiments (DoE) : Apply fractional factorial designs to identify critical parameters (e.g., temperature, catalyst loading) and their interactions. For example, central composite designs have reduced optimization cycles for similar thiazole derivatives by 40% .
  • In-line analytics : Implement PAT (process analytical technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate concentrations .

Q. What advanced techniques elucidate degradation pathways under varying environmental conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to stressors (light, humidity, oxidative agents) and analyze degradation products via LC-MS/MS. For hydrolytic stability, conduct pH-dependent studies (pH 1–13) at 40°C .
  • Isotopic labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation into degradation byproducts .
  • Computational degradation modeling : Combine DFT with kinetic simulations to predict bond cleavage preferences under thermal or photolytic stress .

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